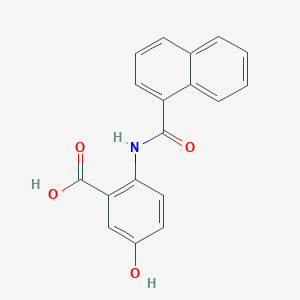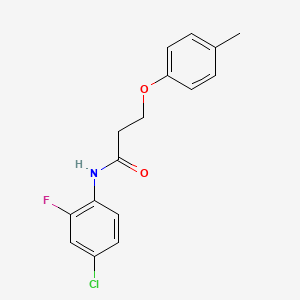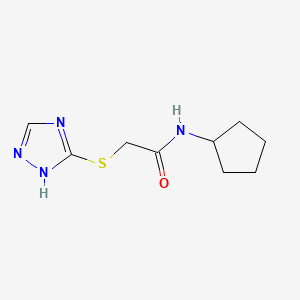
5-hydroxy-2-(1-naphthoylamino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-hydroxy-2-(1-naphthoylamino)benzoic acid, commonly known as HN2, is a synthetic compound that has been widely studied for its potential in various scientific applications. This compound belongs to the class of naphthalene derivatives and has been found to exhibit interesting biochemical and physiological effects. In
科学研究应用
HN2 has been extensively studied for its potential in cancer treatment. It has been found to exhibit cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. HN2 has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, HN2 has been found to inhibit the growth of tumor cells by disrupting the microtubule network, which is essential for cell division.
作用机制
The mechanism of action of HN2 involves its ability to disrupt the microtubule network, which is essential for cell division. HN2 binds to the colchicine-binding site on tubulin, a protein that makes up the microtubules, and inhibits its polymerization. This results in the disassembly of the microtubule network, which prevents the formation of the mitotic spindle and ultimately leads to cell death.
Biochemical and Physiological Effects
Apart from its anticancer properties, HN2 has been found to exhibit other interesting biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. HN2 has also been found to inhibit the production of reactive oxygen species, which are known to cause oxidative damage to cells. Additionally, HN2 has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the major advantages of using HN2 in lab experiments is its ability to selectively target cancer cells. This makes it a promising candidate for cancer treatment. Additionally, HN2 has been found to exhibit low toxicity towards normal cells, which reduces the risk of side effects. However, one of the limitations of using HN2 in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for the research on HN2. One of the areas of interest is the development of HN2-based prodrugs, which can improve its solubility and bioavailability. Another area of interest is the exploration of the synergistic effects of HN2 with other anticancer agents, which can enhance its anticancer properties. Additionally, the development of HN2 analogs with improved efficacy and selectivity towards cancer cells is another area of interest for future research.
Conclusion
In conclusion, HN2 is a synthetic compound that exhibits interesting biochemical and physiological effects. It has been extensively studied for its potential in cancer treatment and has been found to exhibit cytotoxicity against various cancer cell lines. The mechanism of action of HN2 involves its ability to disrupt the microtubule network, which is essential for cell division. HN2 has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
合成方法
HN2 can be synthesized through a multi-step process that involves the reaction of 1-naphthylamine with 5-hydroxy-2-nitrobenzoic acid, followed by reduction of the nitro group to an amino group. The resulting compound is then acylated with an acid anhydride to yield HN2. The purity and yield of the final product can be improved through various purification techniques such as recrystallization and column chromatography.
属性
IUPAC Name |
5-hydroxy-2-(naphthalene-1-carbonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c20-12-8-9-16(15(10-12)18(22)23)19-17(21)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,20H,(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRXTORCSWOEDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=C(C=C(C=C3)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26667220 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Hydroxy-2-[(naphthalen-1-ylcarbonyl)amino]benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methoxyphenyl)amino]methylene}benzenesulfonamide](/img/structure/B5855645.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5855647.png)
![N-isopropyl-4-[3-oxo-3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5855650.png)







![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5855697.png)
